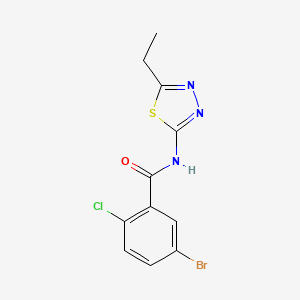

N-(3-ethoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

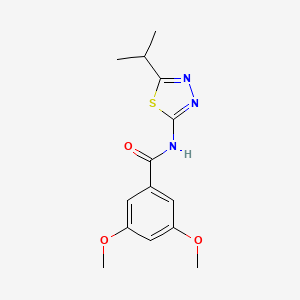

N-(3-ethoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine is a chemical compound related to the quinazoline family. This class of compounds is notable for its wide range of biological activities and is often studied for their potential medical applications. However, our focus will be on the chemical synthesis, molecular structure, reactions, and physical and chemical properties of this specific quinazolinamine derivative.

Synthesis Analysis

The synthesis of quinazolinamine derivatives often involves multi-step chemical processes. Typical synthetic routes may include the cyclization of appropriate anthranilic acids or their derivatives, followed by substitutions and modifications to introduce specific functional groups such as ethoxypropyl and trifluoromethyl groups. Although specific methods for this compound are not detailed, similar compounds are synthesized through steps including nucleophilic substitution reactions and reduction reactions, confirmed by techniques like HNMR (Ouyang et al., 2016).

Molecular Structure Analysis

The molecular structure of quinazolinamines is characterized using spectroscopy and X-ray crystallography methods. Structural properties can be explored through DFT calculations, which provide insights into the geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals. These analyses help understand the stability and reactivity of the molecule (Wu et al., 2022).

Chemical Reactions and Properties

Quinazolinamines undergo various chemical reactions depending on their functional groups. These may include reactions with chloroformates, ammonolysis, and interactions with nitrogen nucleophiles, leading to a wide range of derivatives with different chemical structures. The reactivity can also depend on the substituents and conditions applied (Nawrocka, 2009).

Scientific Research Applications

Herbicide Development

Quinazoline derivatives have been explored for their potential in herbicide development. For instance, a study focused on synthesizing triketone-containing quinazoline-2,4-dione derivatives demonstrated promising broad-spectrum herbicidal activity against both broadleaf and monocotyledonous weeds. The research highlighted the significance of the quinazoline motif in enhancing herbicide activity, suggesting the potential of N-(3-ethoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine in agricultural applications (Wang et al., 2014).

Biomedical Research

In biomedical research, quinazolinamine derivatives have been investigated for various therapeutic applications. Studies have identified these compounds as potential inhibitors of biogenic amine transporters, suggesting their utility in modulating neurotransmitter activity (Pariser et al., 2008). Additionally, certain quinazoline derivatives have shown antibacterial activity against multidrug-resistant Staphylococcus aureus, indicating their potential as novel antibacterial agents (Van Horn et al., 2014).

Luminescent Materials and Bioimaging

Recent advancements have highlighted the luminescence properties of quinazolinone derivatives, making them promising candidates for use as fluorescent probes and in bioimaging. These compounds benefit from excellent biocompatibility, low toxicity, and high efficiency, offering potential applications in developing new luminescent materials and imaging reagents for biological research (Xing et al., 2021).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-ethoxypropyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O/c1-2-21-9-5-8-18-12-10-6-3-4-7-11(10)19-13(20-12)14(15,16)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTVTYHYIXHMDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=NC(=NC2=CC=CC=C21)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide](/img/structure/B5508130.png)

![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5508136.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5508149.png)

![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)

![5-(4-methoxyphenyl)-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5508183.png)

![2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)

![1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)